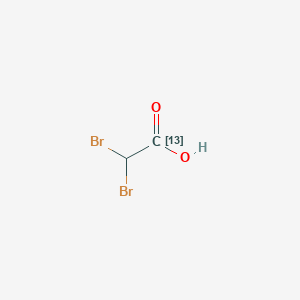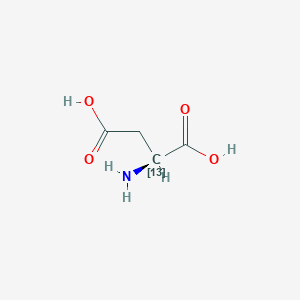
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid is a complex organic compound characterized by its isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which makes it a valuable tool in research involving metabolic pathways, molecular interactions, and structural analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of isotopically labeled precursors, such as nitrogen-15 labeled ammonia and carbon-13 labeled formaldehyde. These precursors undergo a series of reactions, including condensation, cyclization, and functional group transformations, to form the final compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient production of the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The imidazole ring and amino group can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized imidazole compounds.
Aplicaciones Científicas De Investigación
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with enzymes and receptors. The compound’s unique structure enables it to participate in various biochemical reactions, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoic acid: A non-labeled analog of the compound, used in similar research applications but without the isotopic tracking capabilities.
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid: A partially labeled analog with nitrogen-15 labeling only.
(2S)-2-azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)propanoic acid: A partially labeled analog with carbon-13 labeling only.
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid lies in its comprehensive isotopic labeling, which provides a powerful tool for detailed studies of molecular dynamics and interactions. This compound’s ability to be tracked with high precision in various systems makes it invaluable for advanced research in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
162.105 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clave InChI |
HNDVDQJCIGZPNO-HUEJSTCGSA-N |
SMILES isomérico |
[13CH]1=[13C](N[13CH]=N1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)


![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
